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Introduction
Selisistat, also known as EX-527 or SEN0014196, is a potent and selective inhibitor of Sirtuin 1

(SIRT1), a NAD+-dependent deacetylase implicated in a variety of cellular processes, including

stress resistance, metabolism, and aging.[1][2][3][4][5] As a therapeutic target, SIRT1 has

garnered significant interest, particularly in the context of neurodegenerative disorders such as

Huntington's disease, as well as in oncology. Selisistat is a chiral molecule and is synthesized

and frequently studied as a racemic mixture. This guide provides a comparative overview of the

available in vivo data for the selisistat racemic mixture and the current understanding of its

individual enantiomers, (R)-selisistat and (S)-selisistat, to inform preclinical and clinical

research decisions.

Enantiomers of Selisistat: In Vitro Activity
In vitro studies have unequivocally demonstrated that the SIRT1 inhibitory activity of selisistat

resides exclusively in the (S)-enantiomer. The (R)-enantiomer is considered inactive. This

stereospecificity is crucial for understanding the pharmacology of the racemic mixture.
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Compound Target IC50 (nM) Selectivity Reference

Selisistat

(racemic)
SIRT1 38 - 123

>200-fold vs

SIRT2/SIRT3

(S)-selisistat

(EX-243)
SIRT1 98

>200-fold vs

SIRT2/SIRT3

(R)-selisistat

(EX-242)
SIRT1 Inactive -

Table 1: In Vitro Inhibitory Activity of Selisistat and its Enantiomers against SIRT1. IC50 values

represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

In Vivo Studies with Racemic Selisistat
The vast majority of published in vivo research has been conducted using the racemic mixture

of selisistat. These studies have demonstrated its therapeutic potential in various disease

models.

Huntington's Disease Models
In the R6/2 mouse model of Huntington's disease, oral administration of racemic selisistat has

been shown to improve motor performance, extend lifespan, and reduce the aggregation of

mutant huntingtin protein.

Animal Model Dosage
Administration
Route

Key Findings Reference

R6/2 Mice
5, 10, 20

mg/kg/day
Oral

Improved motor

performance,

extended

lifespan, reduced

mutant huntingtin

aggregates

Table 2: In Vivo Efficacy of Racemic Selisistat in a Huntington's Disease Model.
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Oncology Models
Racemic selisistat has also been investigated for its anti-cancer properties, often in

combination with other therapeutic agents. In zebrafish xenograft models of breast cancer,

selisistat inhibited tumor growth.

Animal Model Dosage
Administration
Route

Key Findings Reference

Zebrafish

Xenograft

(Breast Cancer)

Not specified Immersion
Inhibited tumor

growth

Table 3: In Vivo Efficacy of Racemic Selisistat in an Oncology Model.

(R)-selisistat: The "Inactive" Enantiomer In Vivo
A critical gap in the current literature is the lack of direct in vivo studies evaluating the efficacy,

pharmacokinetics, and safety of the (R)-enantiomer of selisistat. Based on its in vitro inactivity,

it is presumed that (R)-selisistat does not contribute to the therapeutic effects of the racemic

mixture. However, without dedicated in vivo studies, potential off-target effects or influences on

the pharmacokinetics of the active (S)-enantiomer cannot be definitively ruled out.

Pharmacokinetics of Racemic Selisistat
Pharmacokinetic studies in healthy human volunteers and patients with Huntington's disease

have shown that racemic selisistat is rapidly absorbed with systemic exposure increasing in

proportion to the dose.

Species Dose Cmax Tmax Half-life Reference

Healthy

Humans

5-600 mg

(single dose)

Dose-

dependent
~1-4 hours Not specified

HD Patients

10 mg

(multiple

doses)

Not specified Not specified Not specified
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Table 4: Pharmacokinetic Parameters of Racemic Selisistat in Humans. Cmax: Maximum

plasma concentration; Tmax: Time to reach maximum plasma concentration.

To date, there are no published studies specifically investigating the stereoselective

pharmacokinetics of selisistat, which would detail the absorption, distribution, metabolism, and

excretion of the individual (R)- and (S)-enantiomers in vivo.

Experimental Protocols
In Vivo Study in R6/2 Mouse Model of Huntington's
Disease

Animal Model: Transgenic R6/2 mice expressing exon 1 of the human huntingtin gene with

an expanded CAG repeat.

Drug Administration: Selisistat (racemic mixture) was administered orally at doses of 5, 10,

and 20 mg/kg/day.

Behavioral Assessment: Motor performance was assessed using tests such as the rotarod.

Histopathological Analysis: Brain tissue was analyzed for the presence and size of mutant

huntingtin protein aggregates.

Pharmacokinetic Analysis: Plasma and brain concentrations of selisistat were determined at

steady-state.

Clinical Study in Huntington's Disease Patients
Study Design: A randomized, double-blind, placebo-controlled exploratory study.

Participants: Patients with early-stage Huntington's disease.

Drug Administration: Selisistat (racemic mixture) was administered orally at doses of 10 mg

or 100 mg once daily for 14 days.

Safety and Tolerability: Assessed through clinical examinations, vital signs, and laboratory

tests.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics: Blood samples were collected to determine plasma concentrations of

selisistat.
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Caption: SIRT1 Signaling Pathway and the inhibitory action of Selisistat.
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Caption: A general workflow for in vivo comparison studies.

Conclusion and Future Directions
The available evidence strongly supports the role of the (S)-enantiomer of selisistat as the

active SIRT1 inhibitor, with the racemic mixture demonstrating therapeutic potential in

preclinical models of Huntington's disease and cancer. However, the complete absence of in

vivo data for the (R)-enantiomer represents a significant knowledge gap.

For a comprehensive understanding of selisistat's pharmacology, future research should

include:

Direct In Vivo Comparison: Studies directly comparing the efficacy, pharmacokinetics, and

safety of (R)-selisistat, (S)-selisistat, and the racemic mixture in relevant animal models.

Stereoselective Pharmacokinetics: Investigations into the absorption, distribution,

metabolism, and excretion of the individual enantiomers to determine if the (R)-enantiomer

influences the pharmacokinetic profile of the active (S)-enantiomer.

Off-Target Effects: Assessment of the potential for (R)-selisistat to exert any unforeseen

biological effects independent of SIRT1 inhibition.
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Such studies are essential for optimizing the therapeutic development of selisistat and for

determining whether the use of the pure, active (S)-enantiomer would offer a superior safety

and efficacy profile compared to the currently studied racemic mixture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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